5-butylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrano-thieno-pyrimidine ring system, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available thiophene derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating in solvents like xylene or toluene, sometimes in the presence of catalysts like calcium chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and reduce production costs would be essential. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thienopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit inhibitory activity against specific enzymes like PDE10A . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: Another class of compounds with a fused pyrimidine ring system, known for their diverse biological activities.
Uniqueness
The uniqueness of 2-(butylsulfanyl)-6-isopropyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents and the fused pyrano-thieno-pyrimidine ring system. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N2O2S2 |
---|---|
Molecular Weight |
414.6g/mol |
IUPAC Name |
5-butylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-4-5-11-27-22-23-20-19(21(25)24(22)15-9-7-6-8-10-15)16-12-17(14(2)3)26-13-18(16)28-20/h6-10,14,17H,4-5,11-13H2,1-3H3 |
InChI Key |
HFXZLIWJKALGNQ-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)C(C)C)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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